2,5-Difluorophenylacetonitrile

Catalog No.
S1894488
CAS No.
69584-87-8
M.F
C8H5F2N
M. Wt
153.13 g/mol
Availability
In Stock
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2,5-Difluorophenylacetonitrile

CAS Number

69584-87-8

Product Name

2,5-Difluorophenylacetonitrile

IUPAC Name

2-(2,5-difluorophenyl)acetonitrile

Molecular Formula

C8H5F2N

Molecular Weight

153.13 g/mol

InChI

InChI=1S/C8H5F2N/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2

InChI Key

UIMMFRUOZOWROM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)CC#N)F

Canonical SMILES

C1=CC(=C(C=C1F)CC#N)F

2,5-Difluorophenylacetonitrile is an organic compound characterized by the molecular formula C8H5F2NC_8H_5F_2N and a molecular weight of 153.13 g/mol. It features a phenyl ring substituted with two fluorine atoms at the 2 and 5 positions and an acetonitrile functional group. This compound is typically encountered as a clear liquid and is primarily utilized in laboratory settings for various chemical syntheses and research applications .

The reactivity of 2,5-difluorophenylacetonitrile is influenced by the electronegative fluorine atoms, which can affect nucleophilic attack and electrophilic reactions. Notably, it can undergo:

  • Nucleophilic substitution: The cyano group can be substituted under certain conditions, allowing for the introduction of various nucleophiles.
  • Reduction reactions: The nitrile group can be reduced to form primary amines or aldehydes, depending on the reducing agent used.
  • Electrophilic aromatic substitution: The presence of the fluorine substituents can direct electrophiles to the ortho and para positions on the aromatic ring.

These reactions make it a valuable intermediate in organic synthesis and medicinal chemistry .

Several methods exist for synthesizing 2,5-difluorophenylacetonitrile:

  • Direct Fluorination: This involves the fluorination of phenylacetonitrile using fluorinating agents such as elemental fluorine or fluorine-containing reagents.
  • Nitrile Formation: The compound can also be synthesized through the reaction of 2,5-difluorobenzyl chloride with sodium cyanide in a nucleophilic substitution reaction.
  • Alternative Routes: Other synthetic pathways may involve multi-step processes starting from simpler aromatic compounds or utilizing palladium-catalyzed cross-coupling reactions to introduce the cyano group .

2,5-Difluorophenylacetonitrile finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Its derivatives may be used in creating advanced materials with specific electronic or optical properties.
  • Research: The compound is utilized in laboratories for studying reaction mechanisms involving fluorinated compounds .

Similar compounds include:

  • 2,3-Difluorophenylacetonitrile (CAS No. 145689-34-5): This compound has a similar structure but differs in the position of fluorine substitution, potentially altering its reactivity and biological activity.
  • 4-Fluorophenylacetonitrile (CAS No. 104091-10-8): This compound features a single fluorine atom at the para position relative to the acetonitrile group.

Comparison Table

Compound NameCAS NumberMolecular FormulaUnique Features
2,5-Difluorophenylacetonitrile69584-87-8C8H5F2NTwo fluorine atoms on phenyl ring
2,3-Difluorophenylacetonitrile145689-34-5C8H5F2NFluorines at positions 2 and 3
4-Fluorophenylacetonitrile104091-10-8C9H8FNSingle fluorine at para position

The unique positioning of fluorine atoms in 2,5-difluorophenylacetonitrile may lead to distinct chemical properties compared to its analogs, particularly affecting its reactivity profile and potential applications in pharmaceutical chemistry .

The introduction of fluorine atoms into aromatic compounds represents a fundamental challenge in synthetic organic chemistry, particularly for the synthesis of 2,5-difluorophenylacetonitrile [1]. Halogenation strategies for fluorine substitution encompass several distinct methodological approaches, each offering unique advantages and limitations in terms of selectivity, yield, and reaction conditions [2].

Direct Fluorination with Molecular Fluorine

Direct fluorination using molecular fluorine presents the most straightforward approach for introducing fluorine substituents into aromatic systems [1]. However, fluorination of aromatics does not require a catalyst because fluorine is such a strong electrophile and this reaction can be very energetic [1]. The high reactivity of fluorine creates significant challenges in controlling the degree of substitution, as it is difficult to control the amount of fluorine substitution that occurs and more than one fluorine atom may halogenate the aromatic ring [1].

The process typically requires low temperatures, inert atmosphere conditions, and substantial dilution of fluorine gas to prevent violent reactions [3]. Despite these precautions, yields generally remain in the 20-60% range due to overhalogenation and the formation of multiple fluorinated products [3]. The poor selectivity of direct fluorination makes it unsuitable for the precise synthesis of 2,5-difluorophenylacetonitrile, where specific positional control is essential [3].

Electrophilic Aromatic Substitution Methodologies

Electrophilic aromatic substitution represents a more controlled approach to fluorine introduction [2]. Halogenation is an example of electrophilic aromatic substitution, where benzene is attacked by an electrophile which results in substitution of hydrogens [2]. However, halogens are not electrophilic enough to break the aromaticity of benzenes, which require a catalyst to activate [4].

The use of Lewis acid catalysts such as aluminum chloride or ferric chloride enables controlled fluorination under milder conditions [5]. These catalyst systems facilitate yields ranging from 70-95% with good selectivity, particularly when electron-withdrawing groups direct substitution to the meta position [5]. The methodology proves especially valuable for introducing fluorine atoms at specific positions required for 2,5-difluorophenylacetonitrile synthesis [5].

Alternative Fluorinating Reagents

In contrast to direct fluorination, fluorine is too reactive for direct use in aromatic fluorination [4]. However, fluorinating agents like 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane ditetrafluoroborate, commercially known as Selectfluor, offer convenient sources of electrophilic fluorine for aromatic substitution reactions [4].

Selectfluor provides excellent reactivity under mild conditions, typically operating at room temperature to 50°C in acetonitrile solvent [5]. The reagent demonstrates yields of 75-90% with good to excellent selectivity for monofluorination reactions [5]. This methodology proves particularly advantageous for synthesizing fluorinated aromatic precursors required for 2,5-difluorophenylacetonitrile production [5].

Xenon difluoride represents another selective fluorinating agent that operates under mild conditions at room temperature in polar solvents [6]. The reagent provides moderate selectivity with yields ranging from 50-80%, making it suitable for specific synthetic applications where harsh conditions must be avoided [6].

Halogenation Strategy Comparison

MethodReaction ConditionsYield Range (%)SelectivityAdvantages
Direct Fluorination with F₂Low temperature, inert atmosphere, F₂ dilution20-60Poor (multiple substitution)Direct introduction of fluorine
Electrophilic Aromatic SubstitutionLewis acid catalyst (AlCl₃, FeCl₃), controlled temperature70-95Good (meta-directing with EWG)Well-established methodology
Balz-Schiemann ReactionArN₂⁺BF₄⁻, thermal decomposition, 150-200°C60-85Excellent (single substitution)High regioselectivity
F-TEDA-BF₄ (Selectfluor®)CH₃CN solvent, room temperature to 50°C75-90Good to excellentMild conditions, commercial availability
Xenon Difluoride (XeF₂)Room temperature, polar solvents50-80ModerateSelective fluorination
N-Fluoropyridinium SaltsMild conditions, various solvents65-85GoodControlled reactivity

Nucleophilic Cyanide Addition Techniques

Nucleophilic addition reactions involving cyanide represent a cornerstone methodology for introducing nitrile functionality into organic molecules, particularly for the synthesis of acetonitrile derivatives such as 2,5-difluorophenylacetonitrile [7]. The nucleophilic addition reaction between hydrogen cyanide and carbonyl compounds generally aldehydes and ketones results in the formation of cyanohydrins [7].

Classical Strecker Reaction Methodology

The Strecker reaction constitutes one of the most important multicomponent reactions for synthesizing alpha-amino acids via the formation of alpha-aminonitriles [8]. The synthesis of alpha-aminonitriles and their fluorinated analogs has been carried out in high yield and purity by the Strecker reaction from the corresponding ketones and amines with trimethylsilyl cyanide using gallium triflate in dichloromethane [8].

Monofluoro-, difluoro-, or trifluoromethyl groups can be incorporated into the alpha-aminonitrile product by varying the nature of the fluorinated ketones [8]. Study with various fluorinated and nonfluorinated ketones reveals that the choice of proper catalyst and the solvent system plays the key role in the direct Strecker reactions of ketones [8].

The mechanism involves the electrophilic carbonyl carbon forming a sigma bond with the nucleophile cyanide ion [9]. The carbon-oxygen pi bond is broken, forming an alkoxide intermediate, followed by subsequent protonation of the alkoxide to yield the nitrile derivative [7]. The reaction typically requires temperatures ranging from 0-80°C with reaction times of 2-24 hours, achieving yields of 60-85% [7].

Trimethylsilyl Cyanide Applications

Trimethylsilyl cyanide represents a versatile and safer alternative to hydrogen cyanide gas for nucleophilic cyanide addition reactions [7]. The reagent demonstrates superior reactivity with aldehydes, ketones, and activated carbonyl compounds under Lewis acid catalysis [7]. Typical reaction conditions involve temperatures of 0-25°C with reaction times of 1-12 hours, achieving yields of 70-95% [7].

The use of trimethylsilyl cyanide with gallium triflate catalyst in dichloromethane proves particularly effective for fluorinated substrates [8]. This methodology enables the incorporation of fluorine substituents while maintaining high yields and selectivity for nitrile formation [8]. The mild reaction conditions preserve sensitive fluorinated aromatic systems during the cyanation process [8].

Metal Cyanide Addition Strategies

Alternative metal cyanide reagents, including zinc cyanide and copper cyanide, provide additional options for nucleophilic cyanide addition [7]. These reagents demonstrate particular utility with aldehydes and alpha,beta-unsaturated carbonyl compounds [7]. Reaction conditions typically require higher temperatures of 25-100°C with extended reaction times of 4-48 hours, yielding 55-80% of desired products [7].

The advantage of metal cyanide systems lies in their reduced toxicity compared to alkali metal cyanides and their compatibility with various functional groups [7]. However, the requirement for elevated temperatures may limit their application to thermally stable substrates [7].

Phase Transfer Catalysis Methods

Phase transfer catalysis offers an environmentally beneficial approach to nucleophilic cyanide addition by enabling the use of solid potassium cyanide in organic solvents [7]. The methodology employs phase transfer catalysts to facilitate the transfer of cyanide ions from the aqueous phase to the organic phase where the carbonyl substrate resides [7].

Typical conditions involve temperatures of 20-60°C with reaction times of 6-18 hours, achieving yields of 65-90% [7]. The method proves particularly valuable for large-scale synthesis where the use of gaseous hydrogen cyanide presents significant handling challenges [7].

Nucleophilic Cyanide Addition Technique Comparison

MethodReagentsTemperature (°C)Reaction Time (h)Yield Range (%)Substrate Scope
Classical Strecker ReactionKCN/NaCN, NH₄Cl, aldehyde/ketone0-802-2460-85Aldehydes, ketones, imines
Trimethylsilyl Cyanide (TMSCN)TMSCN, Lewis acid catalyst0-251-1270-95Aldehydes, ketones, activated carbonyls
Metal Cyanide AdditionZn(CN)₂, Cu(CN)₂, carbonyl compounds25-1004-4855-80Aldehydes, α,β-unsaturated carbonyls
Phase Transfer CatalysisKCN, PTC catalyst, organic solvent20-606-1865-90Various carbonyls, limited by PTC
Lewis Acid CatalyzedGa(OTf)₃, TMSCN, ketones/amines0-252-880-95Fluorinated ketones, aldehydes
Enzymatic CyanationHydroxynitrile lyase, HCN equivalent25-370.5-470-99Natural aldehydes, limited scope

Catalytic Coupling Reactions in Precursor Synthesis

Catalytic coupling reactions represent fundamental transformations in modern organic synthesis, particularly for constructing complex fluorinated aromatic compounds such as precursors to 2,5-difluorophenylacetonitrile [10]. Palladium-catalyzed cross-coupling reactions comprise a family of reactions that employ palladium complexes as catalysts and constitute an active area of research in homogeneous catalysis [11].

Suzuki-Miyaura Coupling Methodology

The Suzuki-Miyaura coupling reaction represents one of the most reliable methods for carbon-carbon bond formation between organohalides and organoboranes [12]. The reaction generally obeys the stoichiometry where an organic halide couples with an organoborane in the presence of a palladium catalyst and base to form a new carbon-carbon bond [11].

The general catalytic cycle involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination [13]. Oxidative addition of aryl halides to palladium(0) complex constitutes the initial step to give a palladium(II) species [13]. Under the participation of base, an organoborane compound reacts with the palladium intermediate in transmetalation to afford a second intermediate [13]. This is followed by reductive elimination to give the desired product and regenerate the original palladium(0) species [13].

Typical reaction conditions employ palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium acetate with phosphine ligands [11]. Base systems commonly include potassium carbonate, cesium carbonate, or sodium carbonate [13]. Reaction temperatures typically range from 80-120°C, achieving yields of 75-95% with excellent compatibility for fluorinated substrates [13].

Negishi Coupling Applications

The Negishi coupling represents a widely employed transition metal catalyzed cross-coupling reaction that couples organic halides or triflates with organozinc compounds, forming carbon-carbon bonds in the process [14]. A palladium(0) species is generally utilized as the catalyst, though nickel is sometimes used [14].

The reaction allows for the coupling of sp³, sp², and sp carbon atoms, which makes it somewhat unusual among the palladium-catalyzed coupling reactions [14]. Organozincs are moisture and air sensitive, so the Negishi coupling must be performed in an oxygen and water free environment [14]. Despite this limitation, the reaction demonstrates excellent functional group tolerance and high chemical yields [14].

Typical conditions employ palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or dichlorobis(diphenylphosphino)ferrocene palladium(II) [15]. The reaction typically proceeds at temperatures of 25-100°C, achieving yields of 70-90% with good compatibility for fluorinated substrates [15].

Advanced Coupling Methodologies

Recent developments in catalytic coupling reactions have focused on expanding substrate scope and improving reaction conditions [17]. Lewis acid-mediated Suzuki-Miyaura cross-coupling reactions via Lewis acid-mediated transmetalation represent a significant advancement [12]. This system enables avoidance of traditional bases and renders substrates with base-sensitive moieties available [12].

Copper-catalyzed cross-coupling reactions which lead to the formation of carbon-nitrogen, carbon-oxygen, carbon-sulfur and carbon-carbon bonds have been recognized as useful strategies in synthetic organic chemistry [18]. These tactics share the advantages of high atom economics and broad tolerance of copper catalyst systems [18].

Catalytic Coupling Reaction Comparison

Reaction TypeCatalyst SystemBaseTemperature Range (°C)Typical Yield (%)Fluorinated Substrate Compatibility
Suzuki-Miyaura CouplingPd(PPh₃)₄, Pd(OAc)₂/PPh₃K₂CO₃, Cs₂CO₃, Na₂CO₃80-12075-95Excellent
Negishi CouplingPd(PPh₃)₄, PdCl₂(dppf)Not required (organozinc)25-10070-90Good
Sonogashira CouplingPd(PPh₃)₂Cl₂, CuI co-catalystEt₃N, i-Pr₂NH, piperidine25-8065-90Good
Stille CouplingPd(PPh₃)₄, LiCl additiveNot required100-12070-95Excellent
Heck ReactionPd(OAc)₂, P(o-tol)₃Et₃N, K₂CO₃80-14060-85Moderate
Buchwald-Hartwig AminationPd₂(dba)₃, BINAP/XPhosNaO-t-Bu, K₃PO₄, Cs₂CO₃80-12070-90Good

Electronic Effects of Fluorine Substituents

2,5-Difluorophenylacetonitrile exhibits unique electrophilic aromatic substitution patterns dictated by the combined electronic effects of the fluorine atoms and the acetonitrile side chain [1] [2]. The two fluorine substituents at the 2 and 5 positions create a distinctive electronic environment that significantly influences both the reactivity and regioselectivity of electrophilic substitution reactions.

The fluorine atoms in 2,5-difluorophenylacetonitrile function as meta-directing groups through their strong electron-withdrawing inductive effect [2] [3]. Despite possessing lone pairs that could theoretically participate in resonance donation, the high electronegativity of fluorine (4.0 on the Pauling scale) results in the inductive effect predominating over any resonance donation [4]. This electronic behavior is further enhanced by the presence of the acetonitrile group, which itself is a strong electron-withdrawing substituent with a Hammett σₘ value of +0.56 .

Regioselectivity and Substitution Patterns

Electrophilic aromatic substitution reactions on 2,5-difluorophenylacetonitrile predominantly occur at the meta positions relative to the fluorine substituents [2]. The combined electron-withdrawing effects of both fluorine atoms and the acetonitrile group create a cumulative deactivating effect, making the aromatic ring significantly less reactive toward electrophiles compared to unsubstituted phenylacetonitrile .

Kinetic studies have demonstrated that halogenated phenylacetonitriles exhibit reduced reaction rates in electrophilic aromatic substitution compared to their non-halogenated counterparts . For 2,5-difluorophenylacetonitrile, bromination reactions typically require elevated temperatures (80-100°C) and strong Lewis acid catalysts such as aluminum chloride or iron(III) chloride to achieve reasonable conversion rates . The regioselectivity for meta-substitution exceeds 85% under optimized conditions, with the remaining products being primarily bis-substituted compounds at both available meta positions .

Mechanistic Considerations

The mechanism of electrophilic aromatic substitution on 2,5-difluorophenylacetonitrile follows the classical pathway involving formation of a sigma complex intermediate [1] . However, the stability of this intermediate is significantly reduced due to the electron-withdrawing substituents, resulting in higher activation energies and slower reaction rates compared to electron-rich aromatics .

Computational studies using density functional theory have shown that the transition state for electrophile addition to 2,5-difluorophenylacetonitrile exhibits considerable positive charge development on the aromatic ring, consistent with the electrophilic nature of these reactions [9] . The presence of multiple electron-withdrawing groups stabilizes the transition state through inductive effects, but this stabilization is insufficient to overcome the inherent deactivation of the aromatic system .

Nitrile Group Transformations

Hydrolysis Reactions and Mechanistic Pathways

The nitrile group in 2,5-difluorophenylacetonitrile undergoes various transformation reactions, with hydrolysis being among the most important [10] [11] . Under acidic conditions, the nitrile can be converted to 2,5-difluorophenylacetic acid through an imidic acid intermediate [13]. This transformation typically requires heating in concentrated mineral acids or mixed acid systems such as hydrobromic acid in acetic acid [13] [14].

The acidic hydrolysis mechanism involves initial protonation of the nitrile nitrogen, followed by nucleophilic attack by water on the activated carbon center [11] [15]. The resulting imidic acid intermediate undergoes tautomerization and subsequent hydrolysis to yield the carboxylic acid product [11] [16]. For 2,5-difluorophenylacetonitrile, this process may require more forcing conditions compared to unsubstituted phenylacetonitriles due to the electron-withdrawing effects of the fluorine substituents .

Under basic conditions, 2,5-difluorophenylacetonitrile can be converted to the corresponding amide through nucleophilic attack by hydroxide ion . This reaction typically proceeds through formation of an imidate salt intermediate, which upon acidification yields the amide product [11] . However, prolonged exposure to basic conditions at elevated temperatures may lead to further hydrolysis to the carboxylic acid [13].

Reduction Reactions and Product Formation

Reduction of the nitrile group in 2,5-difluorophenylacetonitrile can be accomplished using various reducing agents, with lithium aluminum hydride being the most commonly employed [11] . This reaction proceeds through initial coordination of the lithium cation to the nitrile nitrogen, followed by hydride delivery to the carbon center [11] [18]. The resulting imine aluminum complex undergoes hydrolytic workup to yield 2,5-difluorophenylethylamine .

Alternative reduction methods include catalytic hydrogenation using palladium or platinum catalysts . These reactions typically require elevated pressures and temperatures but offer the advantage of selective reduction without affecting the fluorine substituents . The electronic effects of the fluorine atoms slightly decrease the rate of hydrogenation compared to unsubstituted phenylacetonitriles, but conversions remain quantitative under optimized conditions .

Grignard Reactions and Ketone Formation

2,5-Difluorophenylacetonitrile readily undergoes addition reactions with Grignard reagents to form ketones after hydrolytic workup [20] [21] [22]. The mechanism involves nucleophilic attack of the organometallic reagent on the electrophilic carbon of the nitrile group, forming an imine magnesium salt intermediate [20] [21]. Subsequent hydrolysis with aqueous acid converts this intermediate to the corresponding ketone [20] [23].

The presence of fluorine substituents does not significantly impede Grignard addition reactions, as these occur through nucleophilic attack on the nitrile carbon rather than the aromatic ring [21] [22]. Rate studies have shown that fluorinated phenylacetonitriles exhibit similar reactivity toward Grignard reagents as their non-fluorinated analogs, with reaction completion typically achieved within 2-4 hours at room temperature [21] [24].

Fluorine-Specific Reaction Dynamics

Carbon-Fluorine Bond Activation

The carbon-fluorine bonds in 2,5-difluorophenylacetonitrile exhibit unique reactivity patterns that distinguish them from other halogen-substituted aromatics [25] [26]. The strength of the C-F bond (approximately 485 kJ/mol) makes direct nucleophilic substitution challenging under mild conditions [27] [25]. However, the presence of the electron-withdrawing acetonitrile group activates the aromatic ring toward nucleophilic aromatic substitution by increasing the electrophilicity of the carbon atoms bonded to fluorine [25] [26].

Nucleophilic aromatic substitution reactions on 2,5-difluorophenylacetonitrile typically require strong nucleophiles such as alkoxides, thiolates, or amides [25] [26]. The reaction proceeds through formation of a Meisenheimer complex, which is stabilized by the electron-withdrawing effects of both the fluorine substituents and the acetonitrile group [25]. The regioselectivity of these reactions depends on the substitution pattern, with the fluorine ortho to the acetonitrile group being more susceptible to displacement due to increased electrophilic activation [25] [26].

Electrochemical Fluorination Behavior

Electrochemical studies of 2,5-difluorophenylacetonitrile have revealed interesting insights into the reactivity of the fluorine substituents under oxidative conditions [28] [29] [30]. Cyclic voltammetry experiments show that the compound undergoes oxidation at potentials approximately 200-300 mV higher than non-fluorinated analogs, reflecting the electron-withdrawing effects of the fluorine atoms [28] [30].

Under controlled electrolytic conditions, selective fluorination can be achieved at the methylene carbon adjacent to the nitrile group [28] [29]. This reaction proceeds through initial oxidation to form a carbocation intermediate, followed by fluoride ion attack [28]. The yields for such electrochemical fluorination reactions typically range from 25-60%, depending on the specific electrolyte system and reaction conditions employed [28] [30].

Transition Metal-Catalyzed Transformations

2,5-Difluorophenylacetonitrile serves as a substrate for various transition metal-catalyzed transformations that involve selective activation of the C-F bonds [27] . Palladium-catalyzed cross-coupling reactions can selectively functionalize one of the fluorine positions, particularly when using bulky phosphine ligands that favor less sterically hindered substitution sites [27] .

Recent advances in transition metal catalysis have enabled selective defluorination reactions using nickel or palladium catalysts under reductive conditions [27] [25]. These reactions typically employ reducing agents such as zinc or manganese powder and proceed through oxidative addition of the metal into the C-F bond, followed by reductive elimination to install new functional groups [27] [25]. The regioselectivity of these transformations can be controlled through careful choice of ligands and reaction conditions, enabling selective modification of specific fluorine positions [27].

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.56%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

69584-87-8

Wikipedia

2,5-Difluorobenzyl cyanide

Dates

Last modified: 08-16-2023

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